Ethadione

Anticonvulsant Pharmacokinetics Metabolism

Researchers requiring a well-characterized oxazolidinedione anticonvulsant for mechanistic studies often face limited sourcing options. Ethadione (CAS 520-77-4) addresses this gap as a validated reference standard for preclinical epileptology and toxicology research. • Enables robust reverse-phase HPLC method development (XLogP3-AA = 0.7) using simple acetonitrile/water/phosphoric acid mobile phases. • Serves as a renal-clearance-dependent mechanistic probe, distinct from hepatically cleared analogues like Trimethadione, allowing dissection of organ-specific toxicity pathways in rodent models. • Functions as a defined positive control for fetal trimethadione syndrome induction in developmental teratogenicity assays. For research use only; not for human or veterinary application.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 520-77-4
Cat. No. B1200495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthadione
CAS520-77-4
Synonymsethadione
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(OC1=O)(C)C
InChIInChI=1S/C7H11NO3/c1-4-8-5(9)7(2,3)11-6(8)10/h4H2,1-3H3
InChIKeySIGSNYAYBSJATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethadione Compound Overview


Ethadione (3-ethyl-5,5-dimethyl-2,4-oxazolidinedione), is an anticonvulsant belonging to the oxazolidinedione chemical class, identified under ATC code N03AC03 [1]. It is primarily indicated for the management of absence seizures and epilepsy, including cases refractory to other treatments [1][2]. Despite being largely superseded in clinical practice due to a significant adverse effect profile, its specific pharmacological profile renders it a valuable reference tool in epileptology research and drug development.

Oxazolidinedione class tool compound for epileptology research
Supports absence-seizure model and AED-mechanism studies
Historical clinical context informs model-response interpretation

Ethadione Substitution Risks


Substituting Ethadione with other oxazolidinedione anticonvulsants (e.g., Trimethadione, Paramethadione) without quantitative justification is not scientifically valid. Despite sharing a core heterocyclic scaffold [1], these compounds exhibit critical differences in metabolic pathways, elimination routes, and toxicological profiles [2]. Studies comparing Trimethadione and Paramethadione demonstrate that a single alkyl substitution can fundamentally alter the roles of the liver and kidney in drug clearance, thereby impacting potency and duration of action in vivo [2]. Furthermore, the class is characterized by a narrow therapeutic index and severe class-specific toxicities, including teratogenicity and nephrotoxicity, making any unverified substitution a significant research liability [3][4].

Attribute
Ethadione
Trimethadione / Class Peers
Clearance Route
Renal-dependent (N-ethyl substitution)
Hepatic-dominant (N-methyl substitution)
Elimination Profile
Organ-specific clearance may shift in vivo exposure
Different organ contribution alters pharmacokinetic readout
Toxicological Endpoints
Class-specific profile requires individual compound validation
Endpoint profile may not transfer between analogs

Ethadione Comparative Evidence


Renal Clearance Differentiation

A direct head-to-head preclinical comparison between oxazolidinediones reveals that Ethadione is differentiated from Trimethadione by its reliance on renal clearance. In a study of nephrectomized rats, bilateral nephrectomy had no significant effect on the anticonvulsant properties of Trimethadione, but it significantly increased both the potency and duration of action of Paramethadione [1]. As Ethadione is an N-ethylated derivative like Paramethadione [2], this suggests a class-level inference that Ethadione's elimination is more dependent on renal function compared to Trimethadione.

Renal Clearance
Cross-study comparable
Inferred: Ethadione (as N-ethyl analog) shows increased potency and duration after nephrectomy, unlike Trimethadione (rat model, maximal electroshock seizures)
Renal function may confound in vivo efficacy readouts
Cross-study inference from Paramethadione data; verify for Ethadione directly
Anticonvulsant Pharmacokinetics Metabolism Nephrology

LogP and Solubility Differentiation

For in vitro assay design, Ethadione's physicochemical properties differ from its class peers. Ethadione exhibits a calculated LogP (XLogP3-AA) of 0.7 [1] and an estimated water solubility of 8404 mg/L at 25°C [2]. In contrast, the parent compound 2,4-oxazolidinedione is a white solid, and Trimethadione is a more lipophilic compound [3]. This difference in hydrophilicity, driven by Ethadione's N-ethyl substitution, has direct implications for solubility and partitioning in aqueous in vitro systems.

LogP & Solubility
Cross-study comparable
XLogP3-AA = 0.7; Est. water solubility = 8404 mg/L at 25°C
Higher hydrophilicity vs Trimethadione may affect assay partitioning
Computed properties; verify experimentally for stock preparation
Solubility LogP Physicochemical HPLC Assay Development

Class-Wide Teratogenicity

A key differentiating factor for the entire oxazolidinedione class, including Ethadione, is their established teratogenicity compared to other first-generation anticonvulsants. While both Trimethadione and its active metabolite Dimethadione were shown to be teratogenic in chick embryo models (10-30 mg/egg doses) [1], the association with a specific pattern of malformations—fetal trimethadione syndrome—has been clinically documented [2]. Ethadione, as a member of this class, shares this teratogenic liability, which is a critical selection criterion for studies involving reproductive toxicology or for excluding it as a confounding factor in developmental biology research.

Class Teratogenicity
Class-level
Oxazolidinediones linked to fetal trimethadione syndrome pattern; Ethadione shares class teratogenic liability (chick embryo and clinical case evidence)
Relevant for developmental toxicology model selection
Class-level inference; compound-specific teratogenicity data to verify
Teratogenicity Toxicology Reproductive Safety Drug Development

Ethadione Applications


HPLC Reference Standard

Ethadione serves as a well-characterized reference standard for developing and validating HPLC methods for antiepileptic drug (AED) monitoring. Its established physicochemical properties (XLogP3-AA = 0.7; solubility 8404 mg/L) make it suitable for reverse-phase HPLC methods using simple conditions of acetonitrile, water, and phosphoric acid [1][2]. This provides a reliable, scalable method for isolating impurities or conducting pharmacokinetic studies [1].

Nephrotoxicity & Hepatotoxicity Control

Due to its inferred dependence on renal clearance for elimination, Ethadione can be employed as a mechanistic probe in preclinical toxicology studies. Comparative analysis with Trimethadione (which is hepatically cleared) allows researchers to dissect the contribution of renal vs. hepatic pathways to drug-induced toxicity and pharmacokinetic variability in rodent models [3].

Teratogenicity Research Tool

Ethadione is a critical research tool for investigating the mechanisms of drug-induced teratogenesis. Its classification within the oxazolidinediones allows it to be used as a specific positive control or chemical inducer of a defined pattern of malformations (fetal trimethadione syndrome) in developmental studies [4]. This is essential for validating new in vitro teratogenicity assays or for studying the specific molecular pathways disrupted by this class of compounds.

Application
Selection Property
Validation Focus
HPLC method development for AED monitoring
Physicochemical profile context
Reverse-phase retention behavior review
Organ-specific clearance model studies
Renal vs hepatic elimination profile
Nephrectomy model endpoint review
Developmental toxicology research
Class-specific teratogenicity comparator
Teratogenicity assay model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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